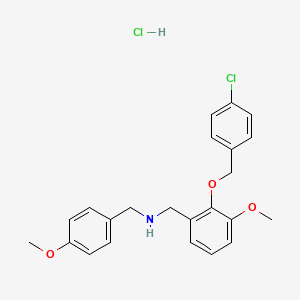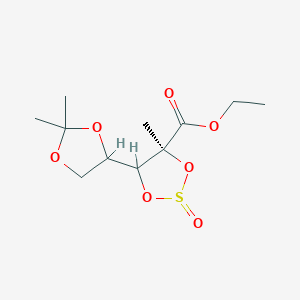
ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and a dioxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate typically involves multiple steps, including the formation of the dioxolane and dioxathiolane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-: Another compound with a dioxolane ring, but with different functional groups and properties.
(4S)-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxybenzene) propanoic acid, methyl ester: A compound with a similar dioxolane ring but different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18O7S |
|---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
ethyl (4S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C11H18O7S/c1-5-14-9(12)11(4)8(17-19(13)18-11)7-6-15-10(2,3)16-7/h7-8H,5-6H2,1-4H3/t7?,8?,11-,19?/m0/s1 |
InChI Key |
DGQQJVUBJZKBEW-PFJAIDEKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C(OS(=O)O1)C2COC(O2)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(C(OS(=O)O1)C2COC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



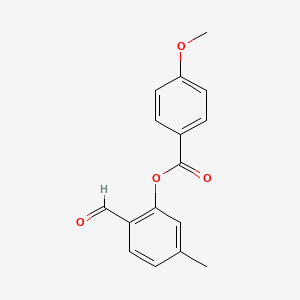
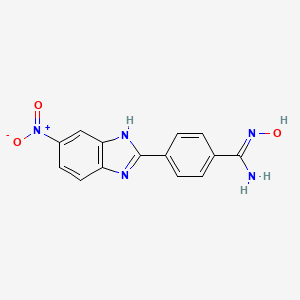
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
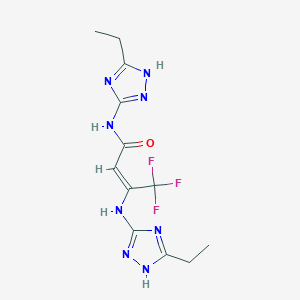
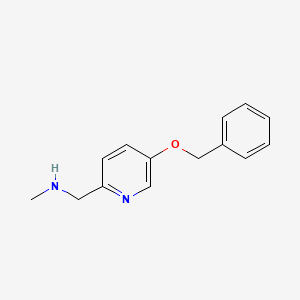
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
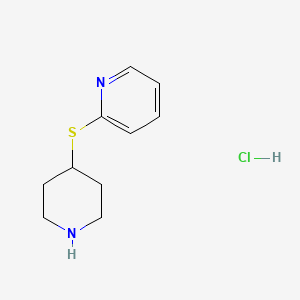
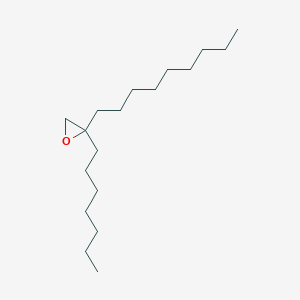
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
